molecular formula C13H12ClNO3 B14908122 Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate

Cat. No.: B14908122
M. Wt: 265.69 g/mol
InChI Key: YZZCBGONEVVBMX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate is a quinoline derivative with the molecular formula C13H12ClNO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate typically involves the reaction of 2-chloro-8-methoxy-3-methylquinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and biological activities .

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H12ClNO3/c1-7-4-8-5-9(13(16)18-3)6-10(17-2)11(8)15-12(7)14/h4-6H,1-3H3

InChI Key

YZZCBGONEVVBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=C1Cl)OC)C(=O)OC

Origin of Product

United States

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